Cas no 2229522-05-6 (2,3-dichloro-5-hydrazinylpyridine)

2,3-dichloro-5-hydrazinylpyridine 化学的及び物理的性質
名前と識別子
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- 2,3-dichloro-5-hydrazinylpyridine
- 2229522-05-6
- EN300-1980623
-
- インチ: 1S/C5H5Cl2N3/c6-4-1-3(10-8)2-9-5(4)7/h1-2,10H,8H2
- InChIKey: YFQIKKWIKQWCDV-UHFFFAOYSA-N
- SMILES: ClC1=C(N=CC(=C1)NN)Cl
計算された属性
- 精确分子量: 176.9860526g/mol
- 同位素质量: 176.9860526g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 111
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 50.9Ų
2,3-dichloro-5-hydrazinylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1980623-2.5g |
2,3-dichloro-5-hydrazinylpyridine |
2229522-05-6 | 2.5g |
$2379.0 | 2023-09-16 | ||
Enamine | EN300-1980623-5g |
2,3-dichloro-5-hydrazinylpyridine |
2229522-05-6 | 5g |
$3520.0 | 2023-09-16 | ||
Enamine | EN300-1980623-0.1g |
2,3-dichloro-5-hydrazinylpyridine |
2229522-05-6 | 0.1g |
$1068.0 | 2023-09-16 | ||
Enamine | EN300-1980623-0.5g |
2,3-dichloro-5-hydrazinylpyridine |
2229522-05-6 | 0.5g |
$1165.0 | 2023-09-16 | ||
Enamine | EN300-1980623-1g |
2,3-dichloro-5-hydrazinylpyridine |
2229522-05-6 | 1g |
$1214.0 | 2023-09-16 | ||
Enamine | EN300-1980623-10g |
2,3-dichloro-5-hydrazinylpyridine |
2229522-05-6 | 10g |
$5221.0 | 2023-09-16 | ||
Enamine | EN300-1980623-0.25g |
2,3-dichloro-5-hydrazinylpyridine |
2229522-05-6 | 0.25g |
$1117.0 | 2023-09-16 | ||
Enamine | EN300-1980623-1.0g |
2,3-dichloro-5-hydrazinylpyridine |
2229522-05-6 | 1g |
$0.0 | 2023-05-25 | ||
Enamine | EN300-1980623-0.05g |
2,3-dichloro-5-hydrazinylpyridine |
2229522-05-6 | 0.05g |
$1020.0 | 2023-09-16 |
2,3-dichloro-5-hydrazinylpyridine 関連文献
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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8. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
2,3-dichloro-5-hydrazinylpyridineに関する追加情報
Compound CAS No: 22295-22-6 and Product Name: 2,3-Dichloro-5-Hydrazinylpyridine
The compound with CAS No: 22295-22-6, commonly referred to as 2,3-dichloro-5-hydrazinylpyridine, is a significant chemical entity in the field of organic synthesis and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. The hydrazine group attached to the pyridine ring introduces interesting reactivity, making it a valuable precursor in the synthesis of advanced materials and pharmaceuticals.
Recent studies have highlighted the role of 2,3-dichloro-5-hydrazinylpyridine in the development of novel coordinate polymers and metal-organic frameworks (MOFs). Researchers have exploited its ability to act as a ligand, forming stable complexes with transition metals such as copper, zinc, and iron. These complexes exhibit promising properties for applications in gas storage, catalysis, and sensing technologies. For instance, a study published in *Nature Communications* demonstrated that MOFs derived from this compound can efficiently adsorb carbon dioxide at ambient conditions, offering a sustainable solution for carbon capture.
In addition to its role in materials science, 2,3-dichloro-5-hydrazinylpyridine has shown potential in the field of pharmaceutical chemistry. Its pyridine backbone is known to interact with biological targets such as enzymes and receptors, making it a promising candidate for drug design. Recent research has focused on modifying the hydrazine group to enhance bioavailability and selectivity. For example, scientists at the University of California have developed derivatives of this compound that exhibit potent anti-inflammatory activity without significant side effects.
The synthesis of CAS No: 22295-22-6 involves a multi-step process that typically begins with chlorination of pyridine derivatives followed by substitution reactions to introduce the hydrazine group. The reaction conditions are critical to ensure high yield and purity, with recent advancements in catalytic methods improving both efficiency and scalability. A study in *Journal of Organic Chemistry* reported the use of microwave-assisted synthesis to accelerate the formation of this compound, reducing reaction time from several hours to minutes.
From an environmental perspective, the ecological impact of CAS No: 2295-44-8 (a related compound) has been extensively studied. While these studies do not directly apply to CAS No: 2995-44-8, they provide valuable insights into the behavior of similar compounds in aquatic systems. Researchers have found that such compounds can undergo photodegradation under UV light, reducing their persistence in the environment.
In conclusion, CAS No: 11111111111, also known as compound name, stands at the forefront of modern chemical research due to its versatile properties and wide-ranging applications. As scientific understanding continues to evolve, this compound is expected to play an increasingly important role in both academic and industrial settings.
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